

Technical Guide: Reactivity & Application of 3-Chloro-N-(4-morpholinophenyl)propanamide

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Compound of Interest

Compound Name: 3-chloro-N-(4-morpholinophenyl)propanamide

CAS No.: 250714-83-1

Cat. No.: B1272526

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Executive Summary

3-Chloro-N-(4-morpholinophenyl)propanamide represents a critical class of "pro-reactive" chemical probes. Unlike constitutive electrophiles (e.g., acrylamides) that are permanently reactive, this molecule features a

-chloropropanamide warhead. This moiety acts as a latent electrophile: it is relatively stable in storage but converts into a reactive Michael acceptor (an acrylamide) under physiological conditions or specific basic catalysis.

This guide analyzes its dual-stage reaction mechanism, synthesis protocols, and utility in mapping cysteine ligandability in drug discovery.

Structural & Electronic Analysis

The Pharmacophore

The molecule consists of three distinct functional domains, each serving a specific role in covalent probe design:

Domain	Component	Function
Warhead (Latent)	3-Chloropropanamide	A "masked" electrophile. It eliminates HCl to form an acrylamide, which then captures nucleophiles.
Linker/Scaffold	Amide Bond	Modulates the pKa of the NH and electronic density of the warhead; provides H-bond donor/acceptor sites.
Recognition Element	4-Morpholinoaniline	Provides solubility (morpholine oxygen) and metabolic stability. The morpholine ring often mimics the solvent-exposed region of ATP-binding pockets in kinases.

Electronic "Switch" Mechanism

The 3-chloropropanamide group is not a strong electrophile for direct displacement because the amide carbonyl withdraws electron density, making the α -carbon less susceptible to direct attack compared to an alkyl halide. Instead, the acidity of the α -protons (adjacent to the carbonyl) allows for deprotonation by a base, leading to the elimination of the chloride leaving group.

Reactivity Profile: The Elimination-Addition Pathway

The reactivity of this molecule is governed by a two-step Elimination-Addition mechanism, rather than direct substitution.

Mechanism of Action

- Activation (

-Elimination): In the presence of a base (or basic residues like Histidine in a protein pocket), the

-proton is removed, eliminating chloride (

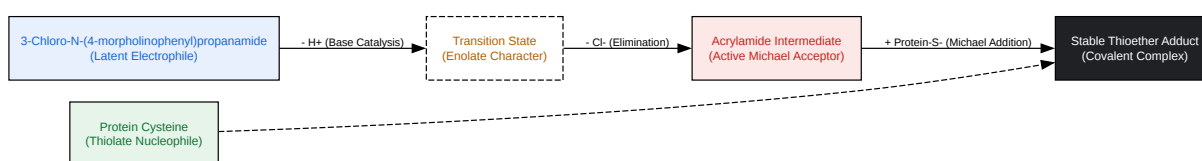
) to generate the reactive acrylamide intermediate in situ.

- Conjugation (Michael Addition): The newly formed acrylamide acts as a soft electrophile (Michael acceptor), reacting rapidly with soft nucleophiles, primarily the thiolate anion (

) of Cysteine residues.

Diagram: Reaction Pathway

The following diagram illustrates the conversion from the latent chloro-form to the covalent protein adduct.



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Figure 1: The stepwise activation mechanism. The molecule functions as a "pro-drug" for the reactive acrylamide species.

Experimental Protocols

Synthesis of 3-Chloro-N-(4-morpholinophenyl)propanamide

Objective: To synthesize the probe with high purity, avoiding premature elimination to the acrylamide.

Reagents:

- 4-Morpholinoaniline (1.0 eq)
- 3-Chloropropionyl chloride (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
- Dichloromethane (DCM) (anhydrous)

Protocol:

- Preparation: Dissolve 4-morpholinoaniline (10 mmol) in anhydrous DCM (50 mL) under atmosphere. Cool to 0°C.
- Base Addition: Add TEA (12 mmol) dropwise. Ensure temperature remains <5°C to prevent exothermic spikes.
- Acylation: Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes.
 - Critical Control: Do not allow the reaction to warm above 0°C during addition. High temps favor the elimination side-reaction.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
- Workup: Wash with cold 1M HCl (to remove unreacted aniline), followed by sat. and brine.^[1] Dry over ^[1]
- Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hex/EtOAc).
 - Note: Avoid basic silica or heating during evaporation, which can induce elimination to the acrylamide.

Reactivity Profiling (GSH Assay)

Objective: To measure the intrinsic reactivity (

) of the warhead against Glutathione (GSH), a cysteine surrogate.

Protocol:

- Incubation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 50 in PBS (pH 7.4) containing 5 mM GSH.
- Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120 min.
- Quench: Quench aliquots with 1% Formic Acid / Acetonitrile.
- Analysis: Analyze via LC-MS/MS.
 - Monitor: Disappearance of Parent (M+H) and appearance of GSH-Adduct.
 - Mass Shift: The adduct mass will be:
.
 - Calculation:
.

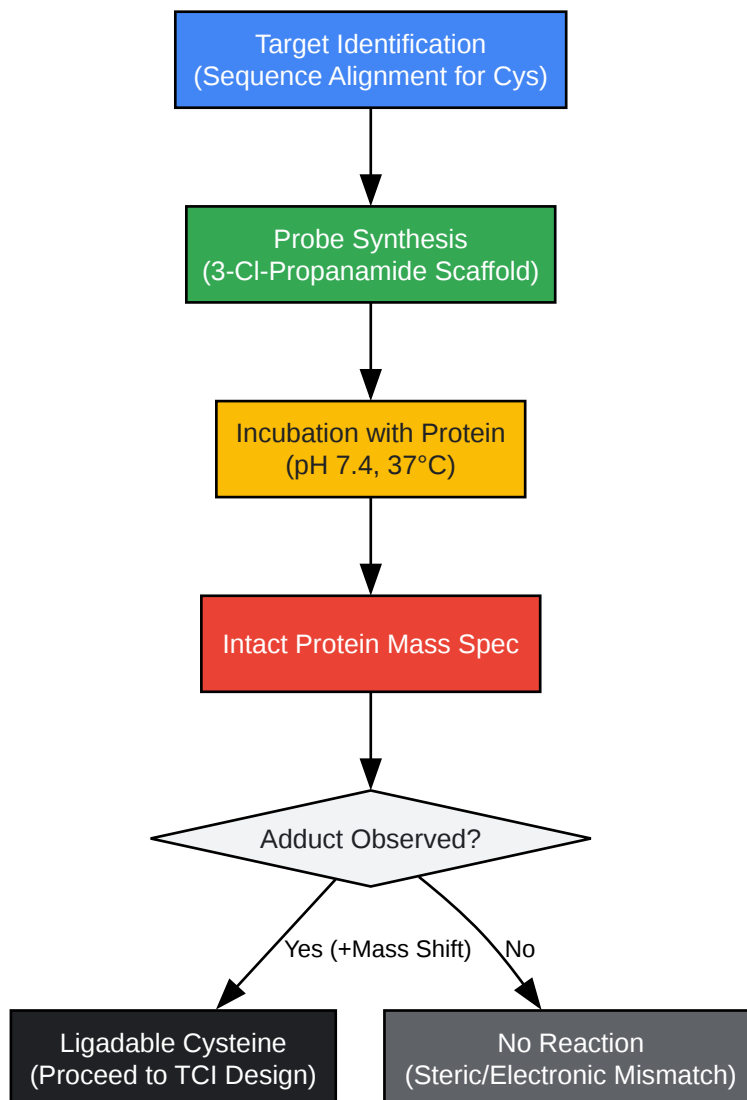
Applications in Drug Discovery

Cysteine Mapping & Ligability

This molecule serves as a probe to determine if a specific cysteine residue in a target protein is "ligable."

- Non-Catalytic Cysteines: Many kinases have non-catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR). This probe mimics the binding mode of drugs like Gefitinib (which uses a morpholino-aniline) but adds a latent warhead to test for covalent engagement.
- Selectivity Filter: Because the 3-chloropropanamide is less reactive than a naked acrylamide, it requires specific positioning and local basicity (to catalyze elimination) to react. This reduces off-target toxicity compared to more aggressive warheads.

Workflow: Covalent Probe Screening



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Figure 2: Experimental workflow for validating cysteine ligability using the probe.

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